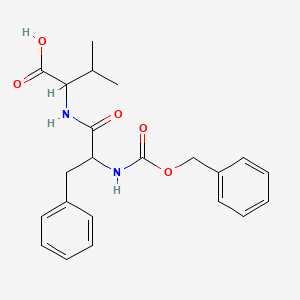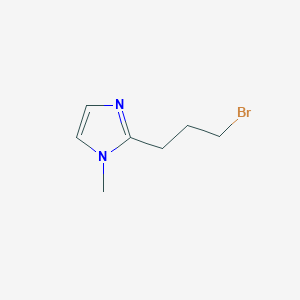![molecular formula C12H23N7O4 B12101027 2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide](/img/structure/B12101027.png)
2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-GLY-ARG-GLY-NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The subsequent amino acids (arginine and glycine) are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride. Finally, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of AC-GLY-ARG-GLY-NH2 follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, further enhances the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
AC-GLY-ARG-GLY-NH2 can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can target the peptide bonds, leading to the breakdown of the peptide into individual amino acids.
Substitution: The acetyl and amide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like acetic anhydride or other acylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Citrulline and other oxidized derivatives.
Reduction: Free amino acids (glycine and arginine).
Substitution: Modified peptides with different functional groups at the N-terminus or C-terminus.
Applications De Recherche Scientifique
AC-GLY-ARG-GLY-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as wound healing and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of AC-GLY-ARG-GLY-NH2 involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue plays a crucial role in binding to negatively charged sites on proteins, facilitating various biological processes. The peptide can modulate signaling pathways by influencing the activity of enzymes and receptors, leading to downstream effects on cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl-Glycine-Glycine-Alanine-Amide (AC-GLY-GLY-ALA-NH2): Similar structure but with alanine instead of arginine.
Acetyl-Glycine-Arginine-Alanine-Amide (AC-GLY-ARG-ALA-NH2): Similar structure but with alanine at the C-terminus.
Acetyl-Glycine-Arginine-Glycine (AC-GLY-ARG-GLY): Similar structure but without the amide group at the C-terminus.
Uniqueness
AC-GLY-ARG-GLY-NH2 is unique due to the presence of the arginine residue, which imparts specific binding properties and biological activities. The combination of glycine and arginine residues allows for versatile interactions with various molecular targets, making it a valuable compound for research and therapeutic applications.
Propriétés
Formule moléculaire |
C12H23N7O4 |
|---|---|
Poids moléculaire |
329.36 g/mol |
Nom IUPAC |
2-[(2-acetamidoacetyl)amino]-N-(2-amino-2-oxoethyl)-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C12H23N7O4/c1-7(20)17-6-10(22)19-8(3-2-4-16-12(14)15)11(23)18-5-9(13)21/h8H,2-6H2,1H3,(H2,13,21)(H,17,20)(H,18,23)(H,19,22)(H4,14,15,16) |
Clé InChI |
KZGGGXCZHOKQED-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2'-Deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-2',2'-difluorocytidine](/img/structure/B12100953.png)



![tert-butyl (5S)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12100978.png)


![6-Chloro-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B12100986.png)





